molecular formula C12H8F2 B165479 2,2'-Difluorobiphenyl CAS No. 388-82-9

2,2'-Difluorobiphenyl

Cat. No. B165479
CAS RN: 388-82-9
M. Wt: 190.19 g/mol
InChI Key: PXFIPIAXFGAEMJ-UHFFFAOYSA-N
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Description

2,2’-Difluorobiphenyl is a chemical compound with the linear formula FC6H4C6H4F. It has a CAS number of 388-82-9 and a molecular weight of 190.19 .


Molecular Structure Analysis

The molecular structure of 2,2’-Difluorobiphenyl is represented by the formula FC6H4C6H4F. The compound consists of two benzene rings linked together with two fluorine atoms attached to the carbon atoms at the 2,2’ positions .


Physical And Chemical Properties Analysis

2,2’-Difluorobiphenyl is a solid substance with a crystalline form . Its molecular weight is 190.19 .

Scientific Research Applications

Structural Analysis

  • Solid and Liquid Crystalline Phases : 2,2'-Difluorobiphenyl (DFBPh) has been studied for its structure in both solid crystalline and liquid crystalline phases. X-ray diffraction revealed a syn-arrangement of the fluorine nuclei in its solid phase, while NMR spectroscopy showed rotational variations in its liquid crystalline phase (Aldridge et al., 1998).
  • NMR Spectra Analysis : Detailed analysis of the 13C–{1H} NMR spectra of DFBPh in various phases provides insights into the X part of an ABX spin system, crucial for understanding its behavior in different solvents (Edgar et al., 1997).

Application in OLEDs

  • Blue OLED Emitters : Perfluorobiphenyl derivatives, including DFBPh, have shown potential as sky-blue OLED emitters. Their unique properties like thermally activated delayed fluorescence make them suitable for use in organic light-emitting diodes (Hladka et al., 2018).

Liquid Crystal Materials

  • Ferroelectric Host Materials : DFBPh-based compounds have been synthesized for application as low birefringence host materials in ferroelectric mixtures, showing significant stability in Sc phase (Hird et al., 1994).

Molecular Dynamics

  • Impact on NMR Chemical Shifts : The contribution of inter-ring torsional motion of DFBPh to NMR chemical shifts was investigated, highlighting the need for vibrational analysis for accurate NMR spectra interpretation (Buzari & Sabzyan, 2018).

Photoredox Catalysis

  • Catalytic Fluoromethylation : DFBPh and related compounds have been studied in the context of photoredox-catalyzed fluoromethylation, a process important in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety And Hazards

2,2’-Difluorobiphenyl may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-2-(2-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFIPIAXFGAEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192067
Record name 2,2'-Difluoro-1,1'-biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Difluorobiphenyl

CAS RN

388-82-9
Record name 2,2′-Difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Difluoro-1,1'-biphenyl
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Record name 2,2'-difluoro-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.240
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Record name 2,2'-DIFLUORO-1,1'-BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ5S46N6ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
B Aldridge, G DE LUCA, M Edgar, SJ Edgar… - Liquid …, 1998 - Taylor & Francis
The structure of 2,2-difluorobiphenyl in the solid, crystalline phase has been determined by X-ray diffraction. In this phase the molecules are all in a single conformation having the two …
Number of citations: 20 www.tandfonline.com
VK Ol'khovik, AA Pap, VA Vasilevskii… - Russian Journal of …, 2008 - Springer
A procedure was developed for the synthesis of dimethyl 2-fluoro-and 2,2′-difluorobiphenyl-4,4′-dicarboxylates. The latter were converted into fluorinated 4,4′-bis[(E)-2-(1,3-…
Number of citations: 26 link.springer.com
Y Zhang, Y Wu, X He, J Ma, X Shen… - … Section C: Structural …, 2018 - scripts.iucr.org
Using polynuclear metal clusters as nodes, many high-symmetry high-connectivity nets, like 8-connnected bcu and 12-connected fcu, have been attained in metal–organic frameworks (…
Number of citations: 7 scripts.iucr.org
M Edgar, JW Emsley, MIC Furby - Journal of Magnetic Resonance, 1997 - Elsevier
The 13 C–{ 1 H} NMR spectra of 2,2′-difluorobiphenyl dissolved in isotropic and liquid crystalline solvents have been obtained and analyzed. They are examples of the X part of an …
Number of citations: 19 www.sciencedirect.com
F Castiglione, JW Emsley, M Hird… - Physical Chemistry …, 2002 - pubs.rsc.org
A 13C–{1H} NMR spectrum of 2,2′-difluoro-4″-hexoxy-4-pentyl-[1,1′ ∶ 4′,1″]-terphenyl in the nematic phase has been obtained and analysed to yield a set of partially-averaged …
Number of citations: 4 pubs.rsc.org
O Bastiansen, L Smedvik, C Gustafsson… - Acta chem …, 1954 - actachemscand.org
2, 2'-Difluorobiphenyl, 2-fluorobiphenyl and 4, 4'-difluorobiphenyl have been investigated. For comparison fluorobenzene was also studied. The bond distances found are: C—F 1.34 Â, …
Number of citations: 59 actachemscand.org
NK Smith, G Gorin, WD Good… - The Journal of Physical …, 1964 - ACS Publications
The structure and energetics of dihalobiphenyls were investigated by thermochemical methods. Heats of combustion of four dihalobiphenyls were determined by rotating-bomb …
Number of citations: 38 pubs.acs.org
RP Drucker, WM McClain - The Journal of Chemical Physics, 1974 - pubs.aip.org
The two‐photon absorption spectrum of biphenyl dissolved in CCl 4 is reported, using both the absolute two‐photon absorption technique and the two‐photon excited fluorescence …
Number of citations: 65 pubs.aip.org
B Buzari, H Sabzyan - Computational and Theoretical Chemistry, 2018 - Elsevier
Contribution of inter-ring torsional motion of 2,2′-difluorobiphenyl (DFBPh) to the NMR chemical shifts (CSs) and lineshapes is investigated using B3LYP/aug-cc-PVDZ computations. …
Number of citations: 0 www.sciencedirect.com
CJ Adam, SJ Clark, GJ Ackland, J Crain - Physical Review E, 1997 - APS
… Curves showing the convergence of the total energy and the dipole moment with increasing supercell size for the molecule 2-2’ difluorobiphenyl. The long molecular axis lies along the …
Number of citations: 67 journals.aps.org

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